molecular formula C10H9ClN2O B1626638 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 90772-88-6

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B1626638
CAS No.: 90772-88-6
M. Wt: 208.64 g/mol
InChI Key: WLWPNBHEEVRYRC-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Mode of Action

Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .

Pharmacokinetics

Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloroethyl hydrazine with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced heterocyclic compounds.

Scientific Research Applications

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It serves as a probe for studying biological processes involving oxadiazole-containing molecules.

    Industrial Chemistry: The compound is utilized in the synthesis of other complex organic molecules and as a building block for various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole
  • 5-(1-Chloroethyl)-3-phenyl-1,2,4-thiadiazole
  • 5-(1-Chloroethyl)-3-phenyl-1,2,4-triazole

Uniqueness

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chloroethyl group and a phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. The presence of the chloroethyl group allows for targeted chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWPNBHEEVRYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550009
Record name 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-88-6
Record name 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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